Cas no 314084-61-2 (2-Bromo-1,3-diethyl-5-methylbenzene)
2-Bromo-1,3-diethyl-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1,3-diethyl-5-methylbenzene
- 2,6-DIETHYL-4-METHYLBROMOBENZENE
- 2,6-diethyl-4-methyl-bromobenzene
- benzene, 2-bromo-1,3-diethyl-5-methyl-
- LogP
- 2,6-Diethyl-4-methyl-1-bromobenzene
- 2,6-Diethyl-4-methylphenyl bromide
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- MDL: MFCD16036168
- Inchi: 1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3
- InChI Key: QWIITRRSNVBPDK-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(C)=CC=1CC)CC
Computed Properties
- Exact Mass: 226.03575
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.211
- Boiling Point: 259 ºC
- Flash Point: 109 ºC
- PSA: 0
2-Bromo-1,3-diethyl-5-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM252130-10g |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 95+% | 10g |
$131 | 2021-06-16 | |
| Chemenu | CM252130-25g |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 95+% | 25g |
$287 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK872-20g |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 97% | 20g |
2129.0CNY | 2021-07-12 | |
| TRC | B700500-10mg |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 10mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B700500-50mg |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 50mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B700500-100mg |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 100mg |
$ 86.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857450-200mg |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | ≥98% | 200mg |
¥124.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857450-1g |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | ≥98% | 1g |
¥498.00 | 2022-09-29 | |
| Chemenu | CM252130-10g |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 95+% | 10g |
$131 | 2022-06-11 | |
| Chemenu | CM252130-25g |
2-Bromo-1,3-diethyl-5-methylbenzene |
314084-61-2 | 95+% | 25g |
$287 | 2022-06-11 |
2-Bromo-1,3-diethyl-5-methylbenzene Suppliers
2-Bromo-1,3-diethyl-5-methylbenzene Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-Bromo-1,3-diethyl-5-methylbenzene
Comprehensive Overview of 2-Bromo-1,3-diethyl-5-methylbenzene (CAS No. 314084-61-2)
2-Bromo-1,3-diethyl-5-methylbenzene (CAS No. 314084-61-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromine substituent and ethyl/methyl groups, makes it a valuable building block for heterocyclic chemistry and catalysis applications. Recent studies highlight its role in cross-coupling reactions, a hot topic in green chemistry due to the growing demand for sustainable synthetic methods.
The compound's CAS number 314084-61-2 is frequently searched in academic and industrial databases, reflecting its relevance in drug discovery and material science. Researchers are particularly interested in its potential for creating high-performance polymers and electronic materials, aligning with trends in renewable energy and nanotechnology. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, a critical factor for precision applications.
Environmental and safety considerations are increasingly shaping discussions around 2-Bromo-1,3-diethyl-5-methylbenzene. While not classified as hazardous under standard regulations, its handling requires adherence to laboratory best practices—a frequent query among EHS (Environment, Health, and Safety) professionals. The compound's stability under various pH conditions also makes it a subject of storage optimization studies, particularly for long-term industrial use.
In the context of AI-driven chemical research, CAS 314084-61-2 has emerged as a test case for predictive modeling of reaction yields and solubility parameters. This intersects with the broader scientific community's focus on computational chemistry tools to accelerate R&D. Patent analyses reveal growing applications in OLED materials and liquid crystal displays, addressing the global push for energy-efficient technologies.
The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene typically involves electrophilic aromatic substitution or metal-catalyzed bromination—processes that are continually optimized for atom economy. These methodologies resonate with the principles of green chemistry, a trending search term among chemistry professionals. Recent publications also explore its derivatization for bioactive molecule development, particularly in antimicrobial and anti-inflammatory research.
From a commercial perspective, suppliers often highlight CAS 314084-61-2 with specifications focusing on ≥98% purity and low heavy metal content, addressing quality concerns in GMP environments. The compound's shelf life and thermal stability data are also critical purchasing factors, as evidenced by frequent queries in chemical procurement platforms. Its pricing trends are influenced by bromine availability, making it a case study in halogenated compound market dynamics.
Emerging applications in catalysis and ligand design further enhance the scientific profile of 2-Bromo-1,3-diethyl-5-methylbenzene. Computational studies suggest potential in asymmetric synthesis, aligning with pharmaceutical industry needs for chiral intermediates. These developments position the compound at the intersection of traditional organic chemistry and cutting-edge molecular engineering—a duality that attracts multidisciplinary research interest.
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